molecular formula C17H27NO B13808920 1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine

1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine

Cat. No.: B13808920
M. Wt: 261.4 g/mol
InChI Key: ILFCIRYEOGUUNC-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine is a complex organic compound with a unique structure. It belongs to the class of naphthalenamines, which are derivatives of naphthalene. This compound is characterized by its tetrahydro structure, which means it has four additional hydrogen atoms compared to naphthalene, making it a saturated compound. The presence of methoxy and isobutyl groups further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine typically involves multiple steps, starting from naphthalene or its derivatives. One common method involves the hydrogenation of naphthalene to produce tetrahydronaphthalene, followed by functional group modifications to introduce the methoxy, isobutyl, and dimethylamine groups. The reaction conditions often require the use of catalysts such as palladium or nickel and high-pressure hydrogen gas.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and functionalization processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can further saturate the compound or reduce any oxidized functional groups.

    Substitution: The methoxy and isobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenamines.

Scientific Research Applications

1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and isobutyl groups play a crucial role in binding to these targets, while the dimethylamine group can influence the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-5,8-dimethylnaphthalene: Similar in structure but lacks the methoxy and isobutyl groups.

    1,2,3,4-Tetrahydro-5-methoxy-8-propionyl-1-naphthalenamine: Similar but has a propionyl group instead of an isobutyl group.

    1,2,3,4-Tetrahydro-5,8-dimethylnaphthalene: Another similar compound with different functional groups.

Uniqueness

1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and isobutyl groups, along with the dimethylamine moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

5-methoxy-N,N-dimethyl-8-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C17H27NO/c1-12(2)11-13-9-10-16(19-5)14-7-6-8-15(17(13)14)18(3)4/h9-10,12,15H,6-8,11H2,1-5H3

InChI Key

ILFCIRYEOGUUNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C2C(CCCC2=C(C=C1)OC)N(C)C

Origin of Product

United States

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